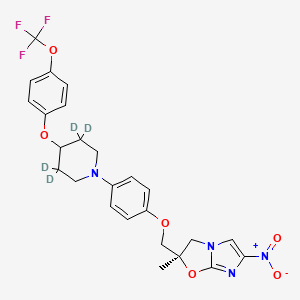
Delamanid-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delamanid-d4-1 is a deuterium-labeled derivative of Delamanid, a compound used primarily in the treatment of multidrug-resistant tuberculosis. Delamanid belongs to the nitro-dihydro-imidazooxazole class of compounds and exhibits potent antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Delamanid-d4-1 involves the incorporation of deuterium atoms into the Delamanid molecule. This process typically includes the following steps:
Reduction: The reduction of the nitro group to an amine.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Cyclization: The formation of the imidazooxazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Delamanid-d4-1 undergoes various chemical reactions, including:
Oxidation: The conversion of the nitro group to other functional groups.
Substitution: The replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Delamanid-d4-1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Delamanid in biological samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Delamanid.
Medicine: Investigated for its potential use in combination therapies for the treatment of multidrug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular agents and drug formulations.
Wirkmechanismus
Delamanid-d4-1 exerts its effects by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase, to mediate its antimycobacterial activity. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pretomanid: Another nitroimidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.
Bedaquiline: A diarylquinoline compound that targets the mycobacterial ATP synthase.
Uniqueness
Delamanid-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and drug metabolism research .
Eigenschaften
Molekularformel |
C25H25F3N4O6 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |
InChI-Schlüssel |
XDAOLTSRNUSPPH-JUENFIMFSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |
Kanonische SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


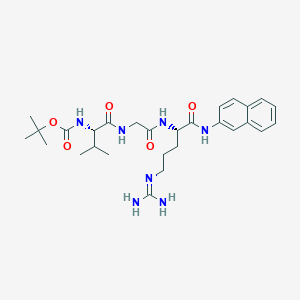


![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

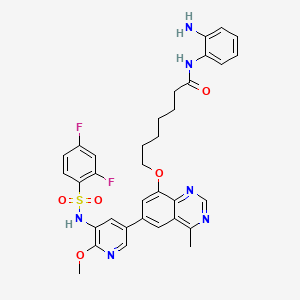
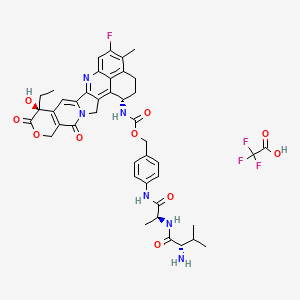
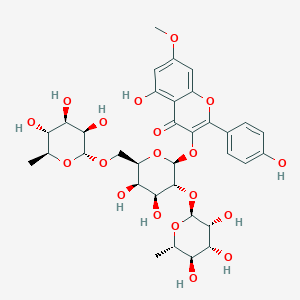
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
